2-((Benzyloxy)methyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one
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Overview
Description
2-((Benzyloxy)methyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both hydroxyl and benzyloxy groups in its structure suggests it may have unique reactivity and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)methyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves the construction of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the benzyloxy and hydroxyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable pyrazole derivative, the cyclization with a pyrimidine precursor can be achieved using catalytic amounts of acids or bases .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques .
Chemical Reactions Analysis
Types of Reactions
2-((Benzyloxy)methyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrazolo[1,5-a]pyrimidine core.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the benzyloxy group could introduce a variety of functional groups .
Scientific Research Applications
2-((Benzyloxy)methyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((Benzyloxy)methyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. The hydroxyl and benzyloxy groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. This compound may inhibit specific enzymes by binding to their active sites or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their biological activities, including anti-fibrotic and anticancer properties.
[1,2,4]Triazolo[1,5-a]pyridines: Used in drug design for their inhibitory effects on specific kinases and receptors.
Uniqueness
2-((Benzyloxy)methyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one is unique due to the combination of its pyrazolo[1,5-a]pyrimidine core with benzyloxy and hydroxyl groups. This unique structure may confer distinct biological activities and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C14H13N3O3 |
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Molecular Weight |
271.27 g/mol |
IUPAC Name |
7-hydroxy-2-(phenylmethoxymethyl)-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C14H13N3O3/c18-13-7-14(19)17-12(15-13)6-11(16-17)9-20-8-10-4-2-1-3-5-10/h1-7,19H,8-9H2,(H,15,18) |
InChI Key |
FRUGZTUKVQQWPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=NN3C(=C2)NC(=O)C=C3O |
Origin of Product |
United States |
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